molecular formula C17H11BrN4O B8612412 5-(4-Bromophenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-02-6

5-(4-Bromophenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No. B8612412
Key on ui cas rn: 87595-02-6
M. Wt: 367.2 g/mol
InChI Key: RACMYRHRVLBXSN-UHFFFAOYSA-N
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Patent
US04460773

Procedure details

In 3 ml of dimethyl sulfoxide were dissolved 2.00 g (0.0115 mole) of p-bromophenol and 0.5 g (0.009 mole) of potassium hydroxide, and 1.00 g (0.0043 mole) of 5-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine was added to the solution. The mixture was maintained at 100° C. for 2 hours. The post treatments were conducted in the same manner as described in Example 39, and the resulting residue was recrystallized from hexane to obtain 1.41 g (the yield was 89%) of 5-(4-bromophenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine in the form of a colorless scaly crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.[OH-].[K+].Cl[C:12]1[N:13]=[C:14]2[CH:20]=[N:19][N:18]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:15]2=[N:16][CH:17]=1>CS(C)=O>[Br:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][C:12]2[N:13]=[C:14]3[CH:20]=[N:19][N:18]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[C:15]3=[N:16][CH:17]=2)=[CH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=C2C(=NC1)N(N=C2)C2=CC=CC=C2
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OC=2N=C3C(=NC2)N(N=C3)C3=CC=CC=C3)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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